molecular formula C11H12O B8597106 1H-Indene-3-ethanol CAS No. 57931-97-2

1H-Indene-3-ethanol

Cat. No.: B8597106
CAS No.: 57931-97-2
M. Wt: 160.21 g/mol
InChI Key: NFWOMTTZUPDDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-3-ethanol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57931-97-2

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(3H-inden-1-yl)ethanol

InChI

InChI=1S/C11H12O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6,12H,5,7-8H2

InChI Key

NFWOMTTZUPDDOK-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension is prepared from 3.4 g (0.09 mol) of lithium aluminium hydride in 200 ml of dry diethyl ether. A solution of 7.7 g (0.044 mol) of 1H-indene-3-acetic acid in 150 ml of diethyl ether is added dropwise, and the mixture is stirred and heated at reflux for 20 h. The mixture is cooled, hydrolysed with approximately 8 ml of 10% aqueous sodium potassium tartrate solution, heated at boiling for 1 h and filtered. The residue is rinsed with diethyl ether, and the filtrate is evaporated under reduced pressure. The residue is purified by distillation. 5.2 g of a product are obtained which is used as it is in the following step.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

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